Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione

Description

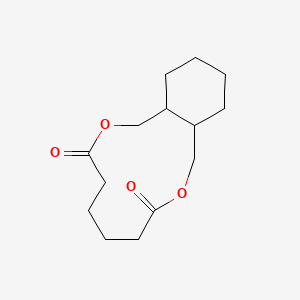

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione is a macrocyclic lactone featuring a 12-membered ring system fused to a benzene core. The structure incorporates two oxygen atoms at positions 2 and 9 (forming a dioxacyclododecin ring) and two ketone groups at positions 3 and 8.

Properties

CAS No. |

94113-49-2 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

3,10-dioxabicyclo[10.4.0]hexadecane-4,9-dione |

InChI |

InChI=1S/C14H22O4/c15-13-7-3-4-8-14(16)18-10-12-6-2-1-5-11(12)9-17-13/h11-12H,1-10H2 |

InChI Key |

KZTBGFYWYGYKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2COC(=O)CCCCC(=O)OCC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can be contrasted with imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives (e.g., compounds 9–11 ) and their carbamoyl analogs (12–13 ) described in the evidence. Key distinctions include:

Structural Features

Spectroscopic Characterization

- NMR Signatures : The imine tautomer of 9–11 is identified via ¹H-NMR (e.g., CH-5 protons at δ 8.05 and 7.69 ppm) and ¹³C-NMR (C8 δ ~150 ppm). In contrast, this compound would lack such tautomer-related splitting, with expected signals for saturated CH₂ groups and ketones (δ ~200 ppm for carbonyl carbons).

- Fluorine NMR : Derivatives 12 and 13 show resolved ¹⁹F-NMR signals, aiding in tracking fluorinated substituents during synthesis .

Data Tables

Table 1: Structural and Spectral Comparison

| Compound | Molecular Formula* | Tautomeric Form | Key ¹³C-NMR Shifts (ppm) | Reactivity with 2-Fluorophenyl Isocyanate |

|---|---|---|---|---|

| Dodecahydrobenzo derivative | C₁₄H₁₈O₄ | None | C3/C8: ~200 (ketones) | Not tested |

| 9 | C₉H₁₀N₄O₂ | Imine (C8=NH) | C8: 149.99 | Unreactive |

| 12 | C₁₆H₁₈FN₅O₄ | Fixed | C2: 121.43; C3: 145.53 | Reactive (carbamoyl formation) |

*Molecular formulas estimated based on structural descriptions in the evidence.

Research Findings and Implications

- Tautomerism vs. Reactivity : The inability of 9–11 to form ureido derivatives highlights the critical role of tautomeric equilibria in dictating reactivity. This contrasts with saturated macrocycles like this compound, where fixed bonding may enhance synthetic predictability .

- Substituent Positioning : The regioisomeric products 12 and 13 demonstrate how substituent placement (e.g., COOCH₃ at C2 vs. C3) alters electronic environments and reaction pathways, a principle applicable to macrocycle functionalization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.